molecular formula C14H20ClNO B5763606 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide

3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide

Cat. No. B5763606
M. Wt: 253.77 g/mol
InChI Key: AVOCADVNRXEJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide, also known as CIIMB, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. In

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide involves the inhibition of FAAH. This compound binds to the active site of FAAH, preventing it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide have been studied in various experiments. This compound has been found to increase the levels of endocannabinoids in the body, leading to potential therapeutic effects in pain, inflammation, and anxiety. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for further research.

Advantages and Limitations for Lab Experiments

3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit FAAH, which can be useful in studying the role of endocannabinoids in various conditions. Another advantage is its low toxicity profile, which minimizes the risk of adverse effects in lab animals. However, one limitation is the lack of selectivity for FAAH, as this compound can also inhibit other enzymes. Additionally, the optimal dosage and administration of this compound in lab experiments have not been fully established.

Future Directions

There are several future directions for the study of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide. One direction is the development of more selective FAAH inhibitors that can minimize off-target effects. Another direction is the investigation of the potential therapeutic effects of this compound in various conditions such as pain, inflammation, and anxiety. Additionally, the optimization of the dosage and administration of this compound in lab experiments can provide more accurate results. Overall, the study of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has the potential to provide valuable insights into the role of endocannabinoids in various physiological and pathological conditions.

Synthesis Methods

The synthesis of 3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has been achieved using different methods. One of the most common methods involves the reaction of 3-chlorobenzoic acid with isobutylmethylketone in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the final product.

Scientific Research Applications

3-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has potential applications in scientific research. This compound has been found to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids in the body, which play a role in pain sensation, mood, and appetite. Inhibition of FAAH can increase the levels of endocannabinoids, leading to potential therapeutic effects in various conditions such as pain, inflammation, and anxiety.

properties

IUPAC Name

3-chloro-N-(2,4-dimethylpentan-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-9(2)13(10(3)4)16-14(17)11-6-5-7-12(15)8-11/h5-10,13H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOCADVNRXEJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,4-dimethylpentan-3-yl)benzamide

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